REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([CH3:8])[CH:5]=[C:4](Cl)[CH:3]=1.[CH3:10][NH:11][CH3:12]>>[CH3:10][N:11]([CH3:12])[C:4]1[CH:5]=[C:6]([CH3:8])[N:7]=[C:2]([NH2:1])[CH:3]=1
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Name
|
|
Quantity
|
500 mg
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Type
|
reactant
|
Smiles
|
NC1=CC(=CC(=N1)C)Cl
|
Name
|
|
Quantity
|
17.5 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Control Type
|
UNSPECIFIED
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Setpoint
|
130 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was sealed
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Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (2-10% methanol/DCM with 1% ammonium hydroxide, linear gradient)
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC(=NC(=C1)C)N)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |